molecular formula C13H16O3 B8756561 (2E)-3-(4-butoxyphenyl)prop-2-enoic acid

(2E)-3-(4-butoxyphenyl)prop-2-enoic acid

Cat. No.: B8756561
M. Wt: 220.26 g/mol
InChI Key: AAHNIBROSVVFRO-UHFFFAOYSA-N
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Description

(2E)-3-(4-butoxyphenyl)prop-2-enoic acid is an organic compound belonging to the class of cinnamic acids, which are phenylpropanoids This compound is characterized by a butoxy group attached to the para position of the cinnamic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: (2E)-3-(4-butoxyphenyl)prop-2-enoic acid can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of 4-butoxybenzaldehyde with malonic acid in the presence of a base such as pyridine and piperidine . The reaction typically proceeds under reflux conditions, resulting in the formation of 4-butoxycinnamic acid.

Industrial Production Methods: While specific industrial production methods for 4-butoxycinnamic acid are not well-documented, the general approach involves large-scale Knoevenagel condensation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: (2E)-3-(4-butoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The double bond in the cinnamic acid structure can be reduced to form saturated derivatives.

    Substitution: The butoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the butoxy group under basic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of saturated cinnamic acid derivatives.

    Substitution: Formation of substituted cinnamic acid derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 4-butoxycinnamic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

3-(4-butoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C13H16O3/c1-2-3-10-16-12-7-4-11(5-8-12)6-9-13(14)15/h4-9H,2-3,10H2,1H3,(H,14,15)

InChI Key

AAHNIBROSVVFRO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=CC(=O)O

Origin of Product

United States

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